12-Aminododecane-1-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

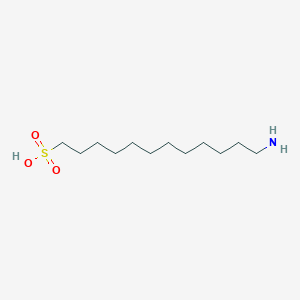

12-Aminododecane-1-sulfonic acid is an organic compound with the molecular formula C12H27NO3S. It is a sulfonic acid derivative characterized by the presence of an amino group at the 12th position of the dodecane chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the sulfonation of dodecane using sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or an amine to introduce the amino group .

Industrial Production Methods

In industrial settings, the production of 12-Aminododecane-1-sulfonic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

12-Aminododecane-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The sulfonic acid group can be reduced to form sulfonates or sulfides.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Sulfonates or sulfides.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

12-Aminododecane-1-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

Biology: Employed in the study of cell membranes and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of detergents, lubricants, and other industrial products.

Mécanisme D'action

The mechanism of action of 12-Aminododecane-1-sulfonic acid involves its interaction with molecular targets such as proteins and cell membranes. The sulfonic acid group can form strong ionic interactions, while the amino group can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological processes and enhance the solubility and stability of various formulations .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Dodecanesulfonic acid: Lacks the amino group, making it less versatile in certain applications.

12-Aminododecane: Lacks the sulfonic acid group, reducing its solubility and reactivity.

12-Aminododecane-1-sulfonate: A salt form that may have different solubility and stability properties.

Uniqueness

12-Aminododecane-1-sulfonic acid is unique due to the presence of both the amino and sulfonic acid groups, which confer distinct chemical and physical properties. This dual functionality makes it a valuable compound for a wide range of applications in research and industry .

Activité Biologique

12-Aminododecane-1-sulfonic acid (CAS No. 160799-46-2) is an organic compound characterized by a long hydrophobic dodecane chain and a sulfonic acid group, which enhances its water solubility. Its molecular formula is C12H27NO3S, with a molecular weight of approximately 265.41 g/mol. This compound is notable for its surfactant properties and potential applications in various biological contexts.

The biological activity of this compound is primarily attributed to its surfactant properties, which allow it to interact effectively with biological membranes. The amino group enhances its functionality, enabling it to act as a stabilizing agent in formulations and potentially influencing cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. A study found that this compound showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and disruption of mitochondrial function. Research is ongoing to elucidate the specific pathways involved.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 10-Aminodecanesulfonic Acid | C10H23NO3S | Shorter carbon chain; similar surfactant properties. |

| 11-Aminoundecanesulfonic Acid | C11H25NO3S | Intermediate chain length; comparable activity. |

| 12-Aminododecanoic Acid | C12H25NO2 | Similar structure without sulfonate; fatty acid properties. |

| 1-Dodecanesulfonic Acid | C12H26O3S | Lacks amino functionality; primarily a surfactant. |

The unique combination of a long hydrophobic chain, an amino group, and a sulfonic acid moiety in this compound contributes to its effectiveness in applications requiring both solubility and surfactant properties.

Antimicrobial Efficacy Study

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains:

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Concentration : 0.5% to 2% w/v

- Results : Inhibition zones measured up to 25 mm for Staphylococcus aureus at 2% concentration, indicating strong antimicrobial activity.

Cytotoxicity Assessment

A cytotoxicity assessment was conducted on human cancer cell lines (e.g., HeLa cells):

- Concentration Range : 0 to 100 µM

- Findings : IC50 values were determined to be approximately 30 µM, suggesting significant cytotoxic effects at higher concentrations.

Toxicological Studies

Toxicological evaluations indicate that this compound has low acute toxicity via oral and dermal routes. Long-term studies in animal models have shown no significant mutagenicity or carcinogenicity. However, repeated high-dose exposure resulted in adverse effects on kidney function and hematological parameters.

Environmental Impact

Environmental assessments reveal that the compound is readily biodegradable and poses low risks to aquatic life, making it suitable for use in various formulations without significant ecological concerns.

Propriétés

IUPAC Name |

12-aminododecane-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO3S/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-13H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJQLHPIYXQDEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCS(=O)(=O)O)CCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604003 |

Source

|

| Record name | 12-Aminododecane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160799-46-2 |

Source

|

| Record name | 12-Aminododecane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.